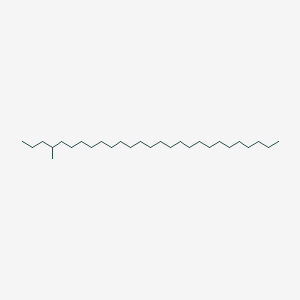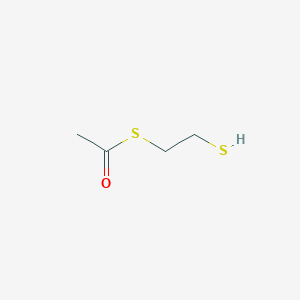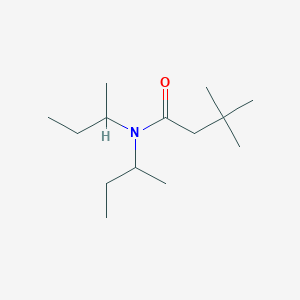
2-(2-Chlorophenyl)butanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)butanedinitrile is an organic compound with the molecular formula C10H7ClN2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a 2-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Chlorophenyl)butanedinitrile can be synthesized through several methods. One common approach involves the reaction of an alkyl dihalide with a cyanide source. For instance, the reaction of 2-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol can yield this compound . The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process generally includes steps like heating, refluxing, filtration, extraction, and rectification to obtain a pure product . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)butanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH) in water.
Major Products Formed
Reduction: 2-(2-Chlorophenyl)butylamine.
Hydrolysis: 2-(2-Chlorophenyl)butanoic acid.
科学的研究の応用
2-(2-Chlorophenyl)butanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(2-Chlorophenyl)butanedinitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The presence of the 2-chlorophenyl group can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Succinonitrile: A simpler nitrile with the formula C4H4N2.
Malononitrile: A di-nitrile with three carbon atoms.
Glutaronitrile: A di-nitrile with five carbon atoms.
Uniqueness
2-(2-Chlorophenyl)butanedinitrile is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other nitriles.
特性
CAS番号 |
91067-20-8 |
|---|---|
分子式 |
C10H7ClN2 |
分子量 |
190.63 g/mol |
IUPAC名 |
2-(2-chlorophenyl)butanedinitrile |
InChI |
InChI=1S/C10H7ClN2/c11-10-4-2-1-3-9(10)8(7-13)5-6-12/h1-4,8H,5H2 |
InChIキー |
UZIMSZWTOOTCFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(CC#N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)







![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)




